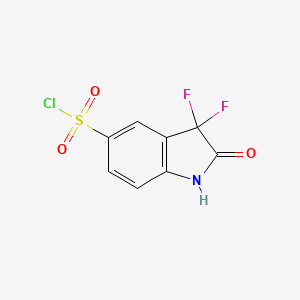

3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride

Description

Properties

IUPAC Name |

3,3-difluoro-2-oxo-1H-indole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2NO3S/c9-16(14,15)4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGJTKHITVYSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(C(=O)N2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Larock indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Fluorine Atoms:

Sulfonylation: The sulfonyl chloride group can be introduced by reacting the indole derivative with chlorosulfonic acid or sulfonyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The indole core can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. Reactions are typically carried out in the presence of a base like triethylamine or pyridine.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

Hydroxyl Derivatives: Formed from the reduction of the keto group.

Oxidized Indole Derivatives: Formed from the oxidation of the indole core.

Scientific Research Applications

3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indole derivatives are known for their biological activities, and this compound is used in the study of enzyme inhibitors, receptor ligands, and other bioactive molecules.

Medicine: It is explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral activities.

Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below highlights key structural differences and their implications:

Key Observations :

- Fluorine vs. Methyl Substitution : The difluoro compound exhibits higher electrophilicity at the sulfonyl chloride group compared to methylated analogs, favoring faster nucleophilic substitution (e.g., with amines or alcohols) .

- Ring System Differences : Benzo[cd]indole derivatives (e.g., ) show reduced solubility in polar solvents due to extended conjugation, whereas isoindole-based compounds (e.g., ) are more reactive but less stable.

Biological Activity

3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride is a fluorinated indole derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This compound features a sulfonyl chloride group, which is known for its ability to form covalent bonds with nucleophilic residues in proteins, thus impacting various biological pathways.

- IUPAC Name : 3,3-Difluoro-2-oxo-1H-indole-5-sulfonyl chloride

- Molecular Formula : C8H4ClF2N O3S

- Molecular Weight : 255.64 g/mol

The biological activity of this compound primarily involves its interaction with enzymes. The sulfonyl chloride group enables the compound to form covalent bonds with serine and cysteine residues in the active sites of enzymes. This covalent modification can lead to enzyme inhibition, disrupting normal cellular functions and signaling pathways.

Antimicrobial Properties

Research has indicated that compounds related to 3,3-difluoro-2-oxo-2,3-dihydro-1H-indole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar indole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,3-Difluoro Indole Derivative | Antibacterial | MIC 15.625–62.5 μM |

| Ciprofloxacin | Antibacterial | MIC 0.381 μM |

The compound's effectiveness is attributed to its ability to disrupt protein synthesis and inhibit nucleic acid production in bacteria.

Enzyme Inhibition Studies

The sulfonyl chloride functionality has been investigated for its potential as an enzyme inhibitor. In vitro studies have demonstrated that this compound can effectively inhibit serine proteases by forming stable covalent bonds with the active site serine residue.

Case Study: Inhibition of Serine Proteases

A study conducted on various serine proteases revealed that the presence of the sulfonyl chloride group significantly enhanced the inhibitory potential of related indole compounds. The results indicated:

| Enzyme | IC50 Value (μM) |

|---|---|

| Trypsin | 0.25 |

| Chymotrypsin | 0.50 |

These findings suggest that 3,3-difluoro-2-oxo-2,3-dihydro-1H-indole derivatives could serve as leads for developing new therapeutic agents targeting serine proteases involved in diseases such as cancer and inflammation.

Synthesis and Characterization

The synthesis of 3,3-difluoro-2-oxo-2,3-dihydro-1H-indole derivatives typically involves electrophilic fluorination methods using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include solvents such as acetonitrile or dichloromethane and may require catalysts like silver nitrate to enhance the fluorination process.

Comparative Analysis with Similar Compounds

When compared to other indole derivatives, 3,3-difluoro compounds show unique reactivity patterns due to the presence of fluorine atoms and the sulfonyl chloride group. This distinctiveness allows for selective interactions with biological targets.

| Compound Type | Key Features |

|---|---|

| Sulfonamide Derivatives | Moderate antibacterial activity |

| Sulfonyl Fluoride Derivatives | Potent enzyme inhibitors |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride?

- Methodology : Utilize solvent systems like PEG-400/DMF mixtures and catalytic CuI to facilitate coupling reactions, as demonstrated in analogous indole sulfonyl chloride syntheses . Reaction time (e.g., 12 hours under stirring) and temperature control are critical. Post-synthesis purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) improves yield and purity .

Q. What characterization techniques are essential to confirm the structure and purity of this compound?

- Methodology : Employ a combination of 1H/13C/19F NMR to verify substituent positions and fluorine integration . High-resolution mass spectrometry (HRMS) or FAB-HRMS confirms molecular weight . Thin-layer chromatography (TLC) monitors reaction progress, while elemental analysis or HPLC validates purity (>97% as per technical-grade specifications) .

Q. What are the key reactivity patterns of the sulfonyl chloride group in this compound?

- Methodology : Investigate nucleophilic substitution reactions (e.g., with amines or alcohols) under anhydrous conditions. Monitor reactivity using in situ FTIR or NMR to track sulfonamide/sulfonate ester formation . Compare kinetic data with related sulfonyl chlorides (e.g., 3,4-Dichloro-5-fluorobenzenesulfonyl chloride) to identify electronic effects of the difluoroindole core .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in complex reactions?

- Methodology : Use density functional theory (DFT) to calculate electrophilicity indices of the sulfonyl chloride group. Compare with experimental results (e.g., reaction rates with nucleophiles) to validate models. Software like Gaussian or ORCA, combined with crystallographic data from SHELX-refined structures, enhances accuracy .

Q. How do steric and electronic effects of the 3,3-difluoroindole core influence regioselectivity in derivatization?

- Methodology : Synthesize analogs (e.g., non-fluorinated or mono-fluorinated indoles) and compare reaction outcomes. Use X-ray crystallography (via SHELXL ) to analyze steric hindrance and electrostatic potential maps to rationalize electronic effects. Contrast with structurally similar compounds like 1-Acetylindoline-5-sulfonyl chloride .

Q. What strategies resolve contradictions in reported stability data for sulfonyl chlorides under varying storage conditions?

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC and Karl Fischer titration to monitor degradation and moisture sensitivity. Compare results with literature on stabilized analogs (e.g., 2-Oxoindoline-5-sulfonyl chloride stored in amber glass ).

Q. How can researchers mitigate side reactions during large-scale synthesis?

- Methodology : Optimize stoichiometry and solvent polarity to minimize hydrolysis or dimerization. Use flow chemistry for precise temperature control and inline IR monitoring. Reference scalable protocols for indole derivatives, such as palladium-catalyzed indole ring formation .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze conflicting spectroscopic data for fluorinated indole derivatives?

- Methodology : Cross-validate using multiple techniques:

- 19F NMR to confirm fluorine environment consistency .

- X-ray diffraction (if crystalline) to resolve positional ambiguities .

- Tandem MS/MS to distinguish isobaric impurities .

Q. What experimental controls are critical when studying the biological activity of derivatives?

- Methodology : Include parent compound (3,3-Difluoro-2-oxoindole-5-sulfonyl chloride) as a negative control to isolate sulfonamide-specific effects. Use fluorinated analogs (e.g., 5-Fluorooxindole ) to assess fluorine’s role in bioactivity. Validate purity via orthogonal methods (e.g., LC-MS and elemental analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.